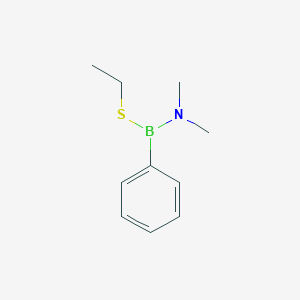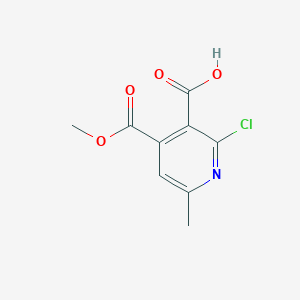
Chloromethyl 6-chloroundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 6-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂. It is a chlorinated ester, specifically the chloromethyl ester of 6-chloroundecanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chloroundecanoate can be synthesized through the esterification of 6-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 6-chloroundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: The primary products are 6-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: Oxidized products such as carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chloromethyl 6-chloroundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or tracking purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of chloromethyl 6-chloroundecanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The chloromethyl group is particularly reactive, allowing for the formation of various derivatives through substitution reactions. The ester bond is susceptible to hydrolysis, leading to the release of 6-chloroundecanoic acid and chloromethyl alcohol, which can further participate in other chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl 6-chlorooctanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 6-chlorododecanoate: Similar structure but with a longer carbon chain.
Chloromethyl 6-chlorononanoate: Another similar compound with a different carbon chain length.
Uniqueness
Chloromethyl 6-chloroundecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80418-92-4 |
|---|---|
Formule moléculaire |
C12H22Cl2O2 |
Poids moléculaire |
269.20 g/mol |
Nom IUPAC |
chloromethyl 6-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-7-11(14)8-5-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
Clé InChI |
NHURGYSRXYAHKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
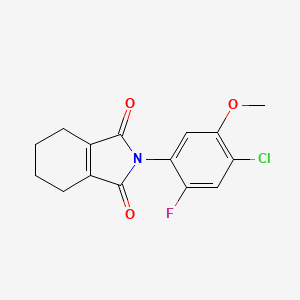
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
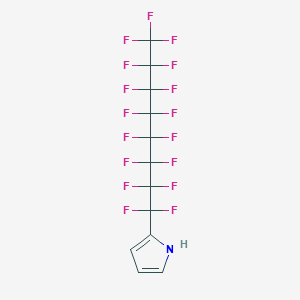
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
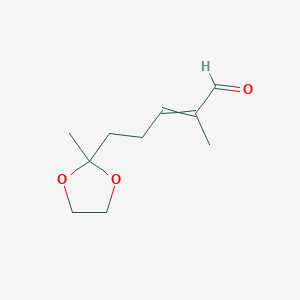
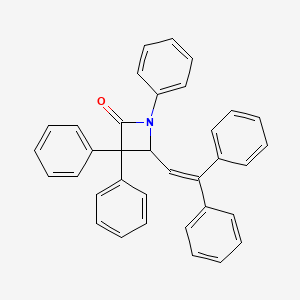
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
